molecular formula C8H8Br2O2 B11837860 1,4-Dibromo-2,3-dimethoxybenzene

1,4-Dibromo-2,3-dimethoxybenzene

Cat. No.: B11837860
M. Wt: 295.96 g/mol
InChI Key: QHHTUAGFGZHPNI-UHFFFAOYSA-N
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Description

1,4-Dibromo-2,3-dimethoxybenzene is an organic compound with the molecular formula C8H8Br2O2 It is a derivative of benzene, where two bromine atoms and two methoxy groups are substituted at the 1,4 and 2,3 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Dibromo-2,3-dimethoxybenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 2,3-dimethoxytoluene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under controlled temperature conditions to ensure selective bromination at the desired positions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps to ensure high purity and yield, such as recrystallization and purification through column chromatography.

Chemical Reactions Analysis

Types of Reactions: 1,4-Dibromo-2,3-dimethoxybenzene undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the bromine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The methoxy groups can be oxidized to form corresponding quinones, while reduction reactions can convert the bromine atoms to hydrogen atoms.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are used.

Major Products:

    Substitution Products: Depending on the nucleophile, various substituted benzene derivatives can be formed.

    Oxidation Products: Quinones and other oxidized derivatives.

    Reduction Products: Debrominated benzene derivatives.

Mechanism of Action

The mechanism by which 1,4-dibromo-2,3-dimethoxybenzene exerts its effects depends on the specific reaction or application. For instance, in biological systems, its derivatives may interact with cellular targets such as enzymes or receptors, leading to changes in cellular processes. The exact molecular pathways involved can vary but often include modulation of oxidative stress and apoptosis pathways .

Comparison with Similar Compounds

  • 1,2-Dibromo-4,5-dimethoxybenzene
  • 1,4-Dibromo-2,5-dimethoxybenzene
  • 2,3-Dibromo-1,4-dimethoxybenzene

Comparison: 1,4-Dibromo-2,3-dimethoxybenzene is unique due to the specific positions of its bromine and methoxy substituents, which influence its reactivity and applications. Compared to its isomers, it may exhibit different chemical behaviors and biological activities, making it a valuable compound for targeted research and industrial applications .

Properties

Molecular Formula

C8H8Br2O2

Molecular Weight

295.96 g/mol

IUPAC Name

1,4-dibromo-2,3-dimethoxybenzene

InChI

InChI=1S/C8H8Br2O2/c1-11-7-5(9)3-4-6(10)8(7)12-2/h3-4H,1-2H3

InChI Key

QHHTUAGFGZHPNI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1OC)Br)Br

Origin of Product

United States

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